molecular formula C3H5NS B087174 Propanenitrile, 3-mercapto- CAS No. 1001-58-7

Propanenitrile, 3-mercapto-

Cat. No. B087174
CAS RN: 1001-58-7
M. Wt: 87.15 g/mol
InChI Key: FCTXEFOUDMXDPD-UHFFFAOYSA-N
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Patent
US05708161

Procedure details

A Solution of chlorine in dichloromethane (1.4 mol dm-3, 10.0 cm3, 14.0 mmol) was added dropwise to a stirred solution of 2-cyanoethyl mercaptan, (see, for example, Bauer and Welsh, loc cit), (1.22 g, 14.0 mmol) in dichloromethane (21 cm3) at 0° C. (ice-water bath). After the products had been allowed to warm to room temperature, they were added dropwise to a stirred slurry of phthalimide (1.47 g, 10.0 mmol) and triethylamine (1.94 cm3, 14.0 mmol) in dry DMF (12 cm3) at 0° C. (ice-water bath). The stirred reactants were allowed to warm to room temperature. After 2 h, the products were poured into saturated aqueous sodium hydrogen carbonate (25 cm3) and the resulting mixture was extracted with dichloromethane (2×50 cm3). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. The residue was crystallized from ethanol to give N-(2-cyanoethylmercapto)phthalimide 21 as colourless needles (1.345 g, 58%) (Found: C, 57.0; H, 3.4; N, 11.8. C11H8 N2O2S requires: C, 56.9; H, 3.5; N, 12.1%), m.p. 162°-164° C.; δH [CDCl3 ] 2.79 (2 H, t, J7.2), 3.12 (2 H, t, J7.2), 7.83 (2 H, m), 7.95 (2 H, m); δC [CDCl3 ] 18.7, 34.5, 117.5, 124.1, 131.7, 134.9, 168.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.47 g
Type
reactant
Reaction Step Five
Quantity
1.94 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClCl.[C:3]([CH2:5][CH2:6][SH:7])#[N:4].[C:8]1(=[O:18])[NH:12][C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>ClCCl.CN(C=O)C>[C:3]([CH2:5][CH2:6][S:7][N:12]1[C:11](=[O:13])[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]2[C:8]1=[O:18])#[N:4] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
C(#N)CCS
Name
Quantity
21 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.47 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
1.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with dichloromethane (2×50 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)CCSN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.345 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.